Ergometrinine is a naturally occurring alkaloid found in ergot, the sclerotium of the fungus Claviceps purpurea which typically infects rye and other grains. [, ] It is an isomer of ergometrine, another ergot alkaloid, and belongs to the class of lysergic acid derivatives. [, , ] While both alkaloids share the same molecular formula, they differ in their spatial arrangement of atoms. Ergometrinine is considered the inactive isomer compared to ergometrine. [] In scientific research, ergometrinine serves as a reference compound for analytical methods development and for studying the biosynthesis and chemical properties of ergot alkaloids. [, , ]
Ergometrinine is sourced from ergot, a fungus that grows on rye and other grains. The compound can also be synthesized chemically from lysergic acid derivatives. Its production involves complex biosynthetic pathways within the fungus, where it is formed through the modification of precursor compounds.
Ergometrinine belongs to the class of compounds known as ergot alkaloids, which are characterized by their complex indole structures. These alkaloids are further classified into several groups based on their biological activity and chemical structure, including ergoline derivatives like ergometrinine.
The synthesis of ergometrinine can be achieved through various methods:
Ergometrinine has a complex molecular structure characterized by an indole ring system fused with a tetracyclic structure. Its molecular formula is , and it has a molecular weight of 325.41 g/mol. The compound's stereochemistry plays a crucial role in its biological activity, particularly its interaction with serotonin receptors.
Ergometrinine participates in various chemical reactions that are essential for its synthesis and functionalization:
Ergometrinine exerts its pharmacological effects primarily through agonistic activity at serotonin receptors, particularly the 5-HT2A receptor subtype. This interaction leads to vasoconstriction and uterine contraction, which are beneficial in managing uterine atony during postpartum hemorrhage.
Ergometrinine has several important applications in science and medicine:
Ergometrinine (Chemical Abstracts Service Registry Number: 479-00-5) is systematically named as (8α)-N-[(2S)-1-Hydroxy-2-propanyl]-6-methyl-9,10-didehydroergoline-8-carboxamide. It shares the molecular formula C₁₉H₂₃N₃O₂ with its epimer ergometrine but exhibits distinct stereochemical orientation at the C-8 position. This chiral center adjacent to the 9-10 double bond determines its classification: the levorotatory C-8-R configuration defines ergometrine, while the dextrorotatory C-8-S configuration characterizes ergometrinine [4] [6].
Table 1: Stereochemical and Structural Comparison of Ergometrine and Ergometrinine
Property | Ergometrine | Ergometrinine |
---|---|---|
IUPAC Name | (8β)-N-[(2S)-1-Hydroxypropan-2-yl]-6-methyl-9,10-didehydroergoline-8-carboxamide | (8α)-N-[(2S)-1-Hydroxypropan-2-yl]-6-methyl-9,10-didehydroergoline-8-carboxamide |
C-8 Configuration | R-epimer | S-epimer |
Molecular Formula | C₁₉H₂₃N₃O₂ | C₁₉H₂₃N₃O₂ |
Canonical SMILES | OCC@@HC | OCC@@HC |
UNII Identifier | 5EXN22NGMW | Not assigned |
Epimerization occurs spontaneously under physiological conditions through a keto-enol tautomeric intermediate, enabling reversible conversion between ergometrine and ergometrinine. This dynamic equilibrium influences analytical quantification and complicates isolation efforts. Historically, the "ine" suffix (ergometrine) denotes the R-epimer with recognized biological activity, while the "inine" suffix (ergometrinine) designates the S-epimer initially presumed inactive [5] [6]. Synonymous designations include ergonovinine, isoergometrine, and D-lysergic acid D-propanolamide, reflecting obsolete naming conventions from early 20th-century alkaloid chemistry [4] [8].
Ergometrinine emerged from a transformative period in ergot alkaloid research (1900–1940), when pharmacological focus shifted from crude sclerotia extracts to purified alkaloids. Following the 1918 isolation of ergotamine by Arthur Stoll at Sandoz Pharmaceuticals, researchers at the Wellcome Research Laboratories (including Harold Dudley, George Barger, and Arthur Ewins) systematically investigated water-soluble ergot fractions. Their efforts culminated in 1932 with the isolation of a uterotonically active principle initially termed "ergotoxine" (later recognized as a mixture) and subsequently "ergometrine" [3] [7].
Table 2: Key Historical Milestones in Ergometrinine Research
Year | Event | Researchers/Institution |
---|---|---|
1907 | Initial differentiation of ergot alkaloid fractions | Barger & Carr |
1932 | Isolation of pure ergometrine from ergot | Dudley, Moir & collaborators at Wellcome Labs |
1935 | Identification of epimeric ergometrinine | Parallel work at Sandoz & Wellcome |
1938 | Structural confirmation of epimeric relationship | Jacobs & Craig |
The discovery of ergometrinine followed almost immediately as chemists observed that purified ergometrine solutions gradually generated a less biologically active isomer upon storage. This epimerization phenomenon was mechanistically explained in 1938 by Walter A. Jacobs and Lyman C. Craig at the Rockefeller Institute, who demonstrated the reversible conversion through an open-chain intermediate. Contemporaneous debates questioned whether ergometrinine represented a natural alkaloid or an extraction artifact, though modern analytical techniques confirm its presence in freshly harvested sclerotia at ratios typically between 1:5 and 1:10 relative to ergometrine [3] [5] [7].
Within Claviceps purpurea's metabolome, ergometrinine belongs to the simplest structural class of ergot alkaloids: the lysergic acid amides. This classification distinguishes it from peptide ergot alkaloids (e.g., ergotamine, ergocryptine) containing cyclol peptide moieties and clavine alkaloids lacking the carboxamide group. Ergometrinine's biosynthesis follows the universal ergot pathway:
Table 3: Taxonomic Classification of Ergometrinine in Claviceps Metabolites
Alkaloid Category | Core Structure | Representative Compounds | Ergometrinine Relationship |
---|---|---|---|
Clavines | Tetracyclic ergoline | Agroclavine, Elymoclavine | Biosynthetic precursor |
Lysergic Acid Amides | Lysergamide | Ergometrine, Ergometrinine | Core member |
Ergopeptides | Cyclol-lactam peptide | Ergotamine, Ergotoxine group | Structural analog |
Dihydro Derivatives | Saturated D-ring | Dihydroergotamine | Post-harvest modification |
Epimerization at C-8 occurs spontaneously post-biosynthesis through a keto-enol tautomerism mechanism, positioning ergometrinine as both a natural product and an equilibrium-driven derivative. Modern metabolomic analyses using LC-MS/MS platforms reveal that environmental factors (temperature, pH, light exposure) significantly influence the ergometrine/ergometrinine ratio in sclerotia, complicating quantification. Unlike ergopeptides that accumulate primarily in sclerotial rinds, lysergic acid derivatives like ergometrinine distribute uniformly throughout sclerotial tissues [5] [8] [9].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9